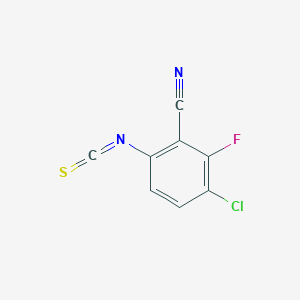
4-Chloro-2-cyano-3-fluorophenylisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-cyano-3-fluorophenylisothiocyanate is a chemical compound with the molecular formula C8H2ClFN2S and a molecular weight of 212.63. It is primarily used in biochemical research, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyano-3-fluorophenylisothiocyanate typically involves the reaction of 4-chloro-2-cyano-3-fluoroaniline with thiophosgene. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-cyano-3-fluorophenylisothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding amine and carbon dioxide.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran at room temperature.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Major Products
Nucleophilic substitution: Thiourea and thiocarbamate derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation: Sulfonyl derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-cyano-3-fluorophenylisothiocyanate is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is used in the study of protein interactions and modifications.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-cyano-3-fluorophenylisothiocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of stable thiourea, thiocarbamate, and carbamate derivatives. These reactions can modify the structure and function of target molecules, thereby exerting biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-cyano-3-fluorophenylisocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.
4-Chloro-2-cyano-3-fluorophenylthiourea: Similar structure but with a thiourea group instead of an isothiocyanate group.
4-Chloro-2-cyano-3-fluorophenylcarbamate: Similar structure but with a carbamate group instead of an isothiocyanate group.
Uniqueness
4-Chloro-2-cyano-3-fluorophenylisothiocyanate is unique due to its specific reactivity with nucleophiles, which allows for the selective modification of target molecules. This property makes it a valuable tool in biochemical research and organic synthesis .
Propiedades
Número CAS |
1000577-97-8 |
|---|---|
Fórmula molecular |
C8H2ClFN2S |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
3-chloro-2-fluoro-6-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H2ClFN2S/c9-6-1-2-7(12-4-13)5(3-11)8(6)10/h1-2H |
Clave InChI |
CRXLMUVHVPPSRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N=C=S)C#N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


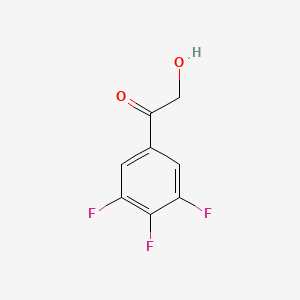
![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)
![(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone](/img/structure/B13719961.png)
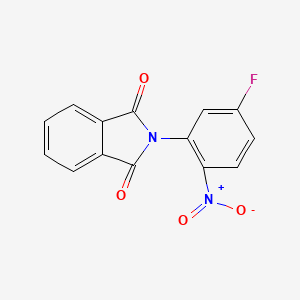
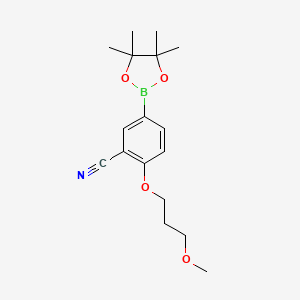


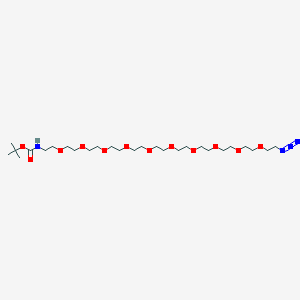
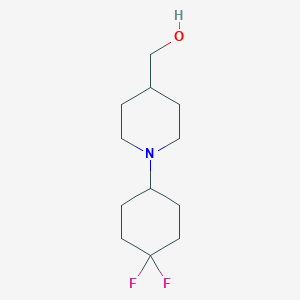
![Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719993.png)
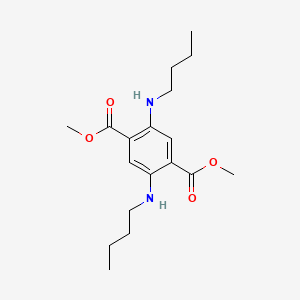
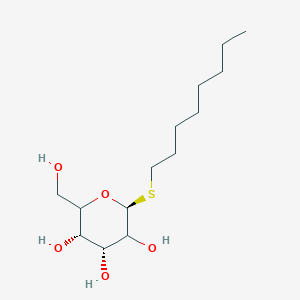
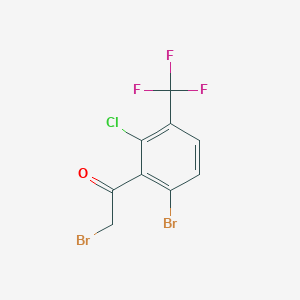
![3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13720017.png)
